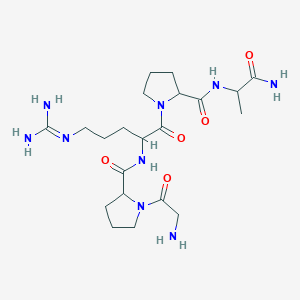
Vialox
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vialox, also known as Pentapeptide-3v, is a synthetic peptide characterized by the amino acid sequence Gly-Pro-Arg-Pro-Ala. This compound is primarily known for its potential in neuromuscular transmission inhibition and skin wrinkle reduction. It functions by inhibiting neuronal nicotinic acetylcholine receptors located within the postsynaptic membrane of muscle cells, which are responsible for transmitting signals from nerve cells to muscle cells, resulting in muscle contraction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vialox involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are then sequentially added in a specific order (Gly-Pro-Arg-Pro-Ala) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Vialox primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).
Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups.
Oxidation/Reduction Reagents: Hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction.
Major Products Formed
The primary product formed from these reactions is the this compound peptide itself. During oxidation, disulfide bonds may form between cysteine residues if present, while reduction can break these bonds .
科学研究应用
Vialox has garnered significant interest in various scientific fields:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in neuromuscular transmission inhibition.
Medicine: Explored for its potential in reducing skin wrinkles and as a non-invasive alternative to Botox.
Industry: Utilized in cosmetic formulations for anti-aging products
作用机制
Vialox functions by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .
相似化合物的比较
Similar Compounds
Acetyl Hexapeptide-8: Another peptide used in anti-aging products, known for reducing the release of neurotransmitters.
Pentapeptide-18: Similar to Vialox, it also acts on acetylcholine receptors to reduce muscle contractions.
Copper Tripeptide: Known for its wound healing and anti-inflammatory properties
Uniqueness of this compound
This compound is unique due to its specific amino acid sequence and its targeted action on peripheral acetylcholine receptors, with minimal impact on central neuronal receptors. This selective action makes it a promising candidate for cosmetic applications with fewer side effects compared to other neuromuscular blockers .
属性
IUPAC Name |
1-(2-aminoacetyl)-N-[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJFRMLHFQWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N9O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
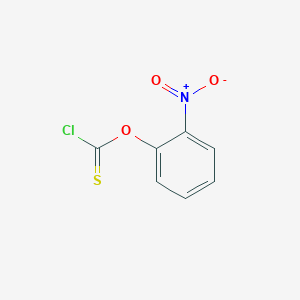
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)
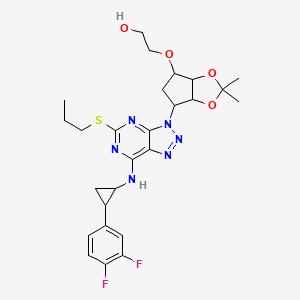
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
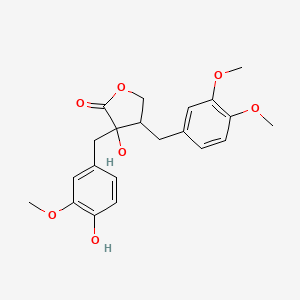
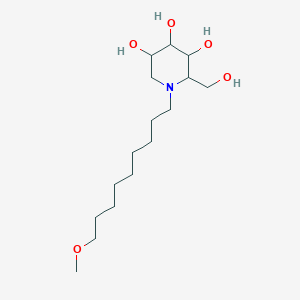
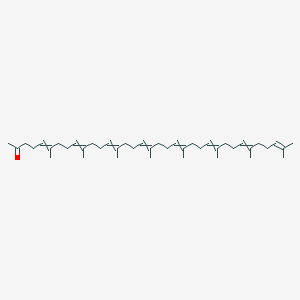
![2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol](/img/structure/B13386935.png)
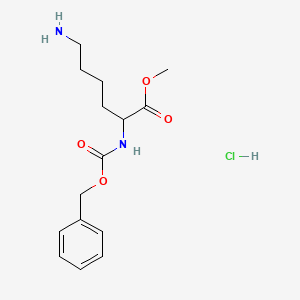
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.0^{1,13.0^{4,12.0^{5,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B13386946.png)
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)
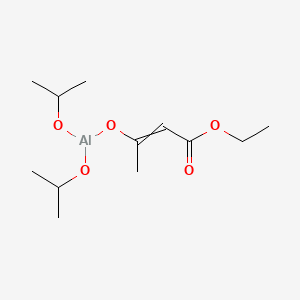
![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
